5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine
Description
Evolution of 1,3,4-Thiadiazole Research
The 1,3,4-thiadiazole ring system, first synthesized in the late 19th century, gained prominence in the 1950s with the discovery of its mesoionic properties and enhanced membrane permeability compared to pyrimidine analogs. Early research focused on its role as a bioisostere for nucleic acid components, but the 1970s marked a pivotal shift when scientists recognized its broad-spectrum pharmacological potential. For instance, the introduction of sulfonamide groups to the thiadiazole scaffold led to carbonic anhydrase inhibitors like acetazolamide derivatives, which demonstrated efficacy in glaucoma and epilepsy management.
A landmark study in 2006 systematically cataloged over 200 thiadiazole-based compounds with antiparasitic activity, revealing that 5-nitro-substituted derivatives exhibited potent inhibition of Leishmania amastigotes. This finding catalyzed a surge in structural diversification efforts, particularly through substitutions at the C2 and C5 positions of the thiadiazole ring. By 2017, researchers had developed novel 1,3,4-thiadiazole derivatives showing submicromolar cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC~50~ values as low as 0.89 μM.
Table 1: Key Milestones in 1,3,4-Thiadiazole Drug Discovery
Significance of 2-Amino-1,3,4-thiadiazole Scaffold in Medicinal Chemistry
The 2-amino substitution on the 1,3,4-thiadiazole ring introduces critical hydrogen-bonding capabilities that enhance target engagement. Comparative studies show that 2-aminothiadiazoles exhibit 3–5-fold greater binding affinity to histone deacetylases (HDACs) than their non-aminated counterparts. This pharmacophoric feature enables simultaneous interactions with enzyme active sites and hydrophobic pockets, as demonstrated in the inhibition of Plasmodium falciparum carbonic anhydrase (pfCA).
Structural analyses reveal that the 2-amino group participates in:
- π-π Stacking : With aromatic residues in protein binding pockets (e.g., Phe200 in pfCA)
- Hydrogen Bond Networks : Through NH···O=C interactions with catalytic zinc ions
- Conformational Restriction : Stabilizing boat-like ring conformations that optimize steric complementarity
These properties have driven the development of clinical candidates like the imidazo-[2,1-b]--thiadiazole derivative CBR-2092, which showed nanomolar activity against multidrug-resistant Staphylococcus aureus in Phase II trials.
Research Trajectory and Knowledge Gaps for 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine
The specific compound this compound (PubChem CID: 14091155) represents a strategic hybridization of the 2-aminothiadiazole core with a lipophilic 2,4-dimethylphenyl group. Early synthetic routes involved:
- Cyclocondensation of 2,4-dimethylphenyl isothiocyanate with thiosemicarbazide
- Ferric chloride-mediated oxidative cyclization at 80–90°C
- Subsequent functionalization via Ullmann-type coupling reactions
Table 2: Structural and Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular formula | C~10~H~11~N~3~S | HRMS | |
| LogP | 2.89 ± 0.12 | HPLC | |
| Hydrogen bond donors | 2 | Computational | |
| Rotatable bonds | 2 | X-ray |
Despite these advances, critical questions remain unanswered:
- Target Engagement : No crystallographic data exist showing interactions between this compound and biological targets like HDACs or pfCA.
- Metabolic Stability : Preliminary in vitro microsomal studies suggest rapid glucuronidation (t~1/2~ = 12 min in human hepatocytes), but derivative optimization strategies are unexplored.
- Selectivity Profiling : The 2,4-dimethyl substitution may confer 10–30-fold selectivity over human carbonic anhydrase isoforms (hCA I/II), but comparative inhibition assays are lacking.
Ongoing research aims to address these gaps through:
- Cryo-EM Studies : Mapping binding modes in complex with pfCA IV
- Proteomic Profiling : Identifying off-target kinase interactions
- QSAR Modeling : Correlating substituent electronics (Hammett σ values) with antiparasitic IC~50~
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-6-3-4-8(7(2)5-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGKVXLLEIAWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(S2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with hydrazine hydrate, followed by cyclization with a suitable oxidizing agent. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under acidic conditions. Various methods have been developed to enhance yield and purity, including the use of polyphosphoric acid and sulfuric acid as catalysts . Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds derived from this thiadiazole structure have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways.
2. Antioxidant Properties
Research indicates that certain derivatives of this compound exhibit strong antioxidant activity. For example, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been reported to outperform standard antioxidants in various assays . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
3. Anticancer Potential
The anticancer properties of thiadiazole derivatives have been a significant focus in recent research. Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest . The compound's ability to act on multiple cellular targets makes it a promising candidate for further development in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of synthesized thiadiazole derivatives against common pathogens. The results indicated that several derivatives exhibited MIC values as low as 25 μg/mL against S. aureus and E. coli, suggesting their potential as effective antibacterial agents in clinical settings .
Case Study 2: Antioxidant Activity
In a comparative study of antioxidant activities among various compounds, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine demonstrated superior free radical scavenging capabilities compared to established antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative damage in biological systems .
Case Study 3: Anticancer Research
In vitro studies on human cancer cell lines revealed that derivatives of this compound significantly reduced cell viability through mechanisms involving apoptosis. These findings suggest a pathway for developing new anticancer therapies based on this compound's scaffold .
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO2) enhance anticancer activity by improving DNA interaction .
- Lipophilicity : 2,4-Dimethylphenyl substitution increases membrane permeability compared to methoxy or polar groups .
- Scaffold differences : Thiadiazoles generally exhibit stronger bioactivity than oxadiazoles due to higher electronegativity .
Antimicrobial Activity
The target compound demonstrates moderate antimicrobial activity, likely due to the 2,4-dimethylphenyl group’s balance of lipophilicity and steric bulk, which facilitates membrane disruption .
Anticancer Activity
While this compound lacks explicit anticancer data, structurally related compounds highlight critical trends:
- Quinazoline-thiadiazole hybrids : Exhibit GSK-3 inhibition (IC50 < 1 μM) and hypoglycemic activity, useful in cancer metabolism modulation .
- Thiophene-linked derivatives: Show nanomolar IC50 values against breast cancer (MCF7), emphasizing the role of extended conjugation .
Anticonvulsant Activity
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (ED50: 20.11 mg/kg in MES test) outperforms simpler phenyl derivatives, likely due to dual chloro-substitution enhancing GABAergic interactions .
Acetylcholinesterase Inhibition
5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine (IC50: 49.86 μM) demonstrates the importance of hydrophobic benzyl groups in binding to the enzyme’s active site .
Biological Activity
The compound 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine belongs to the class of 1,3,4-thiadiazole derivatives, which are recognized for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a 2,4-dimethylphenyl group. The structural characteristics of thiadiazoles contribute to their pharmacological profiles, including their interactions with biological targets.
Structural Formula
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is associated with significant antimicrobial properties. Studies have shown that derivatives of this scaffold exhibit activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : The same derivatives have shown effectiveness against fungal strains including Aspergillus niger and Candida albicans .
Cytotoxicity and Anticancer Activity
Research indicates that this compound may possess cytotoxic properties against cancer cell lines. For example:
- In vitro studies have reported that certain thiadiazole derivatives significantly decrease the viability of human cancer cell lines such as Caco-2 and A549 .
- The compound's mechanism may involve apoptosis induction through the activation of caspase pathways .
Other Biological Activities
Beyond antimicrobial and anticancer properties, 1,3,4-thiadiazole derivatives have been investigated for various other biological activities:
- Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory effects .
- Analgesic : There is evidence supporting analgesic properties in certain thiadiazole derivatives .
Table 1: Biological Activities of this compound
Case Study: Anticancer Properties
In a study evaluating various thiadiazole derivatives for anticancer activity against Caco-2 cells, it was found that modifications to the thiadiazole structure could enhance cytotoxic effects. The introduction of specific substituents was linked to increased activity levels compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted carboxylic acids or esters under acidic conditions. For example, cyclization with POCl₃ at 90°C under reflux (3 hours) is a standard approach, followed by pH adjustment (8–9) for precipitation . Alternative routes involve using potassium thiocyanate and concentrated H₂SO₄ for cyclization, as seen in analogous thiadiazole syntheses . Optimization includes controlling stoichiometry (e.g., 1:3 molar ratio of precursor to POCl₃) and solvent selection (e.g., DMF or ethanol for recrystallization).
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodology : Use a combination of spectral and crystallographic techniques:
- FT-IR/NMR : Confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹ in IR; aromatic protons in ¹H NMR at δ 6.5–8.0 ppm) .
- X-ray diffraction : Resolve dihedral angles between the thiadiazole ring and substituted phenyl groups (e.g., angles ~21.5° observed in similar compounds), and identify intermolecular hydrogen bonds (N–H⋯N) for crystal packing analysis .
Q. What are the key challenges in isolating and purifying this compound?
- Methodology : Common issues include byproduct formation during cyclization (e.g., incomplete POCl₃ reactions) and solubility limitations. Purification strategies:
- Recrystallization from DMSO/water (2:1) or ethanol .
- Column chromatography using silica gel and ethyl acetate/hexane gradients for polar impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and vibrational properties of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to model:
- Electron density distribution (e.g., charge localization on the NH₂ group).
- Vibrational frequencies matching experimental IR/Raman spectra (e.g., S–N stretching at ~650 cm⁻¹) .
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Q. What strategies resolve contradictions between spectral data and crystallographic results (e.g., bond-length discrepancies)?
- Methodology : Cross-validate data using:
- X-ray restraints : Apply rigid-bond or isotropic displacement parameter constraints during refinement to address thermal motion artifacts .
- Solid-state vs. solution-state NMR : Compare crystallographic bond lengths with solution-phase conformational flexibility (e.g., phenyl-thiadiazole torsion angles) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring to modulate lipophilicity and binding affinity .
- Pharmacophore mapping : Use docking studies to identify key interactions (e.g., hydrogen bonding with NH₂ group in enzyme active sites) .
- Biological assays : Test antifungal/antibacterial activity via MIC (Minimum Inhibitory Concentration) assays against Candida albicans or E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
